molecular formula CH4N2O B032875 (2H4)Urea CAS No. 1433-11-0

(2H4)Urea

Cat. No. B032875
CAS RN: 1433-11-0
M. Wt: 64.08 g/mol
InChI Key: XSQUKJJJFZCRTK-JBISRTOLSA-N
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Description

Synthesis Analysis

Recent research has focused on novel methods for the synthesis of urea, aiming to reduce the energy consumption and environmental impact of the traditional process. One innovative approach is the electrochemical synthesis of urea from nitrogen (N2) and carbon dioxide (CO2) under ambient conditions, using metal borides (MBenes) as electrocatalysts (Zhu et al., 2021). Another method involves coupling N2 and CO2 in water to produce urea, utilizing PdCu alloy nanoparticles on TiO2 nanosheets as catalysts, showcasing a significant advancement towards sustainable urea production (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of urea and its derivatives is an area of extensive research, with studies exploring the complexation-induced unfolding of heterocyclic ureas and their ability to form hydrogen-bonded complexes (Corbin et al., 2001). Such structural analyses contribute to a deeper understanding of urea's chemical behavior and its interactions with other molecules.

Chemical Reactions and Properties

Urea participates in a wide range of chemical reactions, forming various complexes and products. Research into the reactions of metal nitrates with urea derivatives has led to the synthesis of new compounds with potential applications in chemistry and materials science (Tiliakos et al., 2001). Additionally, urea's role as a catalyst in the synthesis of diverse and densely functionalized heterocyclic scaffolds has been demonstrated, highlighting its versatility and importance in organic synthesis (Brahmachari & Banerjee, 2014).

Physical Properties Analysis

The study of urea's physical properties, including its hydrogen storage capabilities when complexed with lithium borohydride, underscores its potential in energy storage applications (Liu et al., 2015). This research contributes to the development of new materials for hydrogen storage, a critical component of sustainable energy systems.

Chemical Properties Analysis

The chemical properties of urea, such as its ability to form various derivatives and complexes, are central to its applications in both the chemical industry and research. Studies on the synthesis and applications of substituted ureas offer insights into the vast potential of urea derivatives in various fields, including pharmaceuticals and agriculture (Vishnyakova et al., 1985).

Scientific Research Applications

Clinical Diagnostics and Research

Stable isotopes like (2H4)Urea have significantly contributed to the advancements in clinical diagnostics and research. They are utilized in studying metabolic and physiological processes without exposing subjects to radiation. For instance, stable isotopes have facilitated the exploration of metabolic pathways, including the quantification of total body water, absorption studies using fatty acids, and metabolic studies involving urea, among others. Their non-radioactive nature, coupled with improvements in mass spectrometric methods, has underscored their value in safely investigating clinical problems (Halliday & Rennie, 1982).

Energy Supply

Urea has been identified as a promising hydrogen carrier for fuel cells, offering a safe, sustainable, and long-term energy supply. Its non-toxic, stable nature makes it advantageous for transport and storage. Urea's potential as a hydrogen source, given its cheap availability and extensive production infrastructure, has sparked interest in its application for energy supply, highlighting its role in addressing future sustainable hydrogen supply challenges (Rollinson et al., 2011).

Biosensing Technologies

The development of urea biosensors represents a significant leap in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. Urea biosensors employ enzyme urease as a bioreceptor element, demonstrating the critical role of (2H4)Urea in facilitating accurate and efficient detection of urea levels in biological and environmental samples. These advancements underscore the importance of urea in developing technologies aimed at improving health outcomes and environmental management (Botewad et al., 2021).

Agricultural and Environmental Impacts

Urea's role in agriculture, particularly as a nitrogen fertilizer, has been extensively studied. Innovations in urea formulation and application methods have aimed to enhance its efficiency and reduce environmental impacts. The research focuses on understanding urea's behavior in soil and developing strategies to mitigate the volatilization and leaching of nitrogen, thereby enhancing the nutrient use efficiency and reducing the environmental footprint of agricultural practices. The exploration of urease inhibitors exemplifies efforts to improve urea's agronomic efficiency, demonstrating the compound's significant impact on sustainable agricultural practices (Cantarella et al., 2018).

Safety And Hazards

Urea is generally safe to handle, but spilled urea, wet or dry, can cause slippery conditions . It may be toxic to cattle (ruminants) when ingested .

Future Directions

The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .

properties

IUPAC Name

1,1,3,3-tetradeuteriourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162379
Record name (2H4)Urea
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Molecular Weight

64.080 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(2H4)Urea

CAS RN

1433-11-0
Record name Urea-d4
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Record name (2H4)Urea
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Record name (2H4)Urea
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Record name (2H4)urea
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Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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cyanates
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isocyanates
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ammonium cyanate
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Synthesis routes and methods II

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods III

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods IV

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To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
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carbamate-co-vinyl acetate
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polyvinyl butyral
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5,000
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Mn polydimethylsiloxane diamine
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PDMS
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Synthesis routes and methods V

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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